1-benzyl-2-methyl-5-nitro-1H-indole

Medicinal chemistry Physicochemical profiling Building block selection

1-Benzyl-2-methyl-5-nitro-1H-indole (C16H14N2O2, MW 266.29) is a key synthetic intermediate for developing NorA efflux pump inhibitors against MRSA. Its pre-installed N-benzyl group eliminates N-protection steps required for C3-functionalization, directly aligning with published SAR. The orthogonal C3/C5 reactivity enables efficient diversification. Choose this compound for streamlined access to potent EPI candidates.

Molecular Formula C16H14N2O2
Molecular Weight 266.29 g/mol
Cat. No. B5626061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-2-methyl-5-nitro-1H-indole
Molecular FormulaC16H14N2O2
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESCC1=CC2=C(N1CC3=CC=CC=C3)C=CC(=C2)[N+](=O)[O-]
InChIInChI=1S/C16H14N2O2/c1-12-9-14-10-15(18(19)20)7-8-16(14)17(12)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3
InChIKeyZZGYMOCVPOMRLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-2-methyl-5-nitro-1H-indole: Strategic N-Benzylated Nitroindole Building Block for Efflux Pump Inhibitor Discovery


1-Benzyl-2-methyl-5-nitro-1H-indole (C16H14N2O2, MW 266.29 g/mol) is an N-substituted nitroindole derivative that serves as a key synthetic intermediate in the development of indole-based NorA efflux pump inhibitors targeting methicillin-resistant Staphylococcus aureus (MRSA). The compound bears a benzyl group at the N1 position, a methyl group at C2, and a nitro group at C5 of the indole core [1]. Synthesized via N-benzylation of 2-methyl-5-nitroindole using NaH and benzyl bromide in DMF, this compound represents a strategic intermediate where the N-benzyl moiety is designed to mimic the hydrophobic 2-phenyl substituent found in earlier-generation NorA inhibitors such as INF55, while maintaining a free C3 position for further derivatization [1].

Why 1-Benzyl-2-methyl-5-nitro-1H-indole Cannot Be Substituted by the Parent N–H Indole or Other N-Alkylated Analogs


The N-benzyl substituent in 1-benzyl-2-methyl-5-nitro-1H-indole is not merely a protecting group; its molecular design was informed by FLAP-based superposition studies showing that the N-benzyl indole scaffold shares comparable hydrophobic interaction fields, size, and shape with the 2-phenyl indole pharmacophore of established NorA inhibitors [1]. Replacing the benzyl group with a smaller substituent (e.g., methyl, hydrogen) or with a bulkier diphenylmethyl group fundamentally alters the hydrophobic GRID molecular interaction fields and the LogP, which in turn impacts the compound's suitability as a precursor for generating potent efflux pump inhibitor (EPI) candidates [1]. The specific combination of N1-benzyl, C2-methyl, and C5-nitro substitution defines a unique reactivity and physicochemical profile that cannot be replicated by substituting the N–H parent (2-methyl-5-nitroindole, CAS 7570-47-0) or the 2-des-methyl analog (1-benzyl-5-nitro-1H-indole, CAS 65795-95-1). The following quantitative evidence details these differentiators.

Product-Specific Quantitative Evidence: How 1-Benzyl-2-methyl-5-nitro-1H-indole Differentiates from Its Closest Analogs


Molecular Weight and Lipophilicity Differentiation vs. Parent 2-Methyl-5-nitro-1H-indole

The N-benzylation of 2-methyl-5-nitro-1H-indole to produce 1-benzyl-2-methyl-5-nitro-1H-indole increases the molecular weight by approximately 51% (from 176.17 to 266.29 g/mol) and eliminates the sole hydrogen-bond donor (indole N–H) [1]. The calculated logP of the target compound is approximately 3.9, compared to an estimated logP of ~2.3 for the parent 2-methyl-5-nitroindole, reflecting a substantial increase in lipophilicity that alters membrane permeability and protein-binding potential [1]. This physicochemical shift is essential for the compound's role as a precursor to more lipophilic NorA inhibitors that must partition into the bacterial membrane [1].

Medicinal chemistry Physicochemical profiling Building block selection

N-Benzyl Molecular Mimicry of the 2-Phenyl Pharmacophore: FLAP Superposition Evidence

Using FLAP (Fingerprints for Ligands and Proteins) software, the N-benzyl indole scaffold was superimposed onto the 2-phenyl indole core of known NorA inhibitors such as INF55 [1]. The GRID molecular interaction fields computed with the DRY probe demonstrated that the N-benzyl moiety and the 2-phenyl group produce comparable hydrophobic interaction patterns, as well as similar molecular size and shape profiles [1]. This computational evidence provided the rational basis for replacing the C2-aryl substituent with an N1-benzyl group, thereby freeing the C3 position for further functionalization while preserving the hydrophobic contacts deemed essential for NorA pump inhibition [1].

Structure-based design NorA efflux pump Pharmacophore modeling

Synthetic Versatility: C3 Functionalization Enabled by N-Benzyl Protection

1-Benzyl-2-methyl-5-nitro-1H-indole (compound 15) was specifically synthesized as the immediate precursor for C3-trifluoroacetylation with TFAA to yield compound 16, which was subsequently hydrolyzed to acid 17 [1]. The N-benzyl protecting group prevents undesired N–H reactivity during electrophilic substitution at C3 and avoids the acidity of the indole N–H that would otherwise complicate acylation conditions [1]. In contrast, the N–H parent 2-methyl-5-nitroindole would undergo competing N-acylation under identical conditions, necessitating additional protection/deprotection steps [1].

Synthetic chemistry Indole functionalization NorA inhibitor synthesis

Commercial Availability and Purity Profile Compared to Parent and De-methyl Analog

1-Benzyl-2-methyl-5-nitro-1H-indole is available from Bidepharm (Cat. BD00937745) at 90% purity . The parent 2-methyl-5-nitroindole (CAS 7570-47-0) is broadly commercially available from Sigma-Aldrich and Macklin at 97% purity, with a well-characterized melting point of 172–176 °C . The 2-des-methyl analog 1-benzyl-5-nitro-1H-indole (CAS 65795-95-1) is available at 97% purity (Macklin) [2]. The lower commercial purity of the target compound (90% vs. 97% for both comparators) reflects its status as a less common, specialist building block, but its unique substitution pattern (N1-benzyl + C2-methyl + C5-nitro) is not commercially available in any alternative compound, making it an irreplaceable starting material for the specific SAR exploration described in Lepri et al. 2016 [1].

Chemical procurement Building block sourcing Purity specification

Crystallinity and Physical Form Differentiation for Formulation and Handling

The synthesis protocol for 1-benzyl-2-methyl-5-nitro-1H-indole yields the product as crystals upon concentration of the EtOAc extract at reduced pressure, following a straightforward workup of EtOAc extraction, saturated NaCl wash, MgSO4 drying, and solvent removal [1]. The parent compound 2-methyl-5-nitroindole is a well-characterized crystalline solid with a sharp melting point of 172–176 °C . The target N-benzyl derivative, bearing a larger and more flexible benzyl substituent, would be expected to exhibit a lower melting point and different solubility profile compared to the rigid parent, which has practical implications for weighing accuracy, dissolution protocols, and long-term storage stability.

Solid-state chemistry Compound handling Formulation development

Literature Precedent: Validated Entry Point for a Published NorA Inhibitor Series

1-Benzyl-2-methyl-5-nitro-1H-indole is explicitly documented as compound 15 in the Lepri et al. 2016 J. Med. Chem. study that produced 48 compounds and identified 4 NorA inhibitors with IC50 values below 5.0 μM [1]. The compound serves as the direct precursor to the 3-trifluoroacetyl derivative (compound 16) and the corresponding carboxylic acid (compound 17), positioning it at the gateway of a validated synthetic route that led to potent EPI candidates [1]. In contrast, closely related analogs such as 1-benzyl-5-nitro-1H-indole (CAS 65795-95-1, lacking the C2-methyl) or 1-(diphenylmethyl)-2-methyl-5-nitro-1H-indole (CAS 872675-11-1, with a bulkier N-substituent) do not feature in a published, validated SAR pathway leading to sub-5 μM NorA inhibitors [1][2].

Antibiotic resistance Efflux pump inhibitors Medicinal chemistry SAR

Prioritized Application Scenarios for 1-Benzyl-2-methyl-5-nitro-1H-indole Based on Quantitative Evidence


Precursor for NorA Efflux Pump Inhibitor Library Synthesis Targeting MRSA

1-Benzyl-2-methyl-5-nitro-1H-indole is the validated starting material for synthesizing C3-functionalized indole-based NorA efflux pump inhibitors, as demonstrated in the Lepri et al. 2016 J. Med. Chem. study [1]. The N-benzyl group is pre-installed, eliminating the need for N-protection prior to C3-trifluoroacetylation or other electrophilic functionalization. This directly saves at least one synthetic step compared to starting from the N–H parent 2-methyl-5-nitroindole, while the molecular design (N-benzyl as 2-phenyl mimic) aligns the scaffold with the pharmacophoric requirements for NorA pump inhibition [1]. Research groups engaged in antibiotic resistance reversal programs should prioritize this intermediate over the N–H parent or alternative N-alkylated analogs for direct access to the published SAR trajectory [1].

Scaffold for Structure-Activity Relationship (SAR) Exploration of N1-Substituted 5-Nitroindoles

The compound's unique substitution pattern—simultaneously bearing N1-benzyl, C2-methyl, and C5-nitro groups—makes it an ideal scaffold for systematic SAR studies comparing N1-substituent effects while holding the C2-methyl and C5-nitro groups constant [1]. The FLAP-based design rationale that established the N-benzyl group as a 2-phenyl surrogate provides a computational framework for evaluating alternative N1-substituents against this benchmark [1]. Laboratories investigating the role of N-substitution on indole-based biological activity can use this compound as a reference standard, given its documented position in a published and productive medicinal chemistry campaign [1].

Building Block for 5-Nitroindole-Derived Heterocyclic Libraries via C3 Derivatization

With the N1 position protected by the benzyl group, the C3 position of 1-benzyl-2-methyl-5-nitro-1H-indole is available for diverse electrophilic substitution and condensation reactions beyond trifluoroacetylation [1]. The 5-nitro group can subsequently be reduced to a 5-amino group, enabling further diversification through amide coupling, diazotization, or reductive alkylation. This orthogonal reactivity profile (C3 electrophilic substitution followed by C5-nitro reduction) distinguishes this intermediate from N–H indoles where competing N-functionalization would complicate reaction outcomes [1]. The increased lipophilicity (estimated logP ~3.9) and elimination of the N–H hydrogen-bond donor also favor the compound's handling in aprotic organic solvents commonly used for such transformations [1].

Reference Compound for N-Benzyl Indole Physicochemical Profiling in Drug Discovery

The compound's well-defined physicochemical shift relative to its parent (MW +90 g/mol, logP +1.6, HBD 1→0) [1] makes it a useful reference for computational and experimental studies examining the impact of N-benzylation on indole scaffold properties. The removal of the single hydrogen-bond donor while increasing lipophilicity represents a common property adjustment in medicinal chemistry optimization, and this compound pair (2-methyl-5-nitroindole → 1-benzyl-2-methyl-5-nitro-1H-indole) exemplifies this transformation in a quantitatively characterized manner [1]. Drug discovery teams performing property-based lead optimization can use this compound pair as a calibration case for predicting the physicochemical consequences of N-benzylation on indole-containing candidates.

Quote Request

Request a Quote for 1-benzyl-2-methyl-5-nitro-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.